Technical Documentation Center

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate
  • CAS: 146257-05-8

Core Science & Biosynthesis

Foundational

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate molecular weight and exact mass

An In-depth Technical Guide to tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate Abstract This technical guide provides a comprehensive overview of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate, a key heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug development. The document details its core physicochemical properties, with a specific focus on its molecular weight and exact mass, which are fundamental for analytical characterization and stoichiometric calculations. Furthermore, this guide elucidates the molecule's structural significance, outlines a standard experimental protocol for its synthetic manipulation, and contextualizes its application within complex molecule synthesis. This paper is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

Part 1: Core Physicochemical and Structural Properties

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate is a substituted N-Boc protected pyrrolidine. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The strategic placement of a methoxymethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes this molecule a versatile and valuable intermediate for the synthesis of more complex molecular architectures.[1]

The Boc group provides robust protection for the secondary amine, which allows for selective chemical transformations to be performed on other parts of the molecule.[1] This protecting group is favored for its stability under a wide range of reaction conditions and its clean, efficient removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2]

Key Data and Identifiers

The precise characterization of a synthetic building block is paramount for its effective use. The molecular weight represents the weighted average of the masses of its constituent isotopes, crucial for gravimetric measurements. The exact mass (or monoisotopic mass) is the calculated mass using the most abundant isotope of each element, which is the value observed in high-resolution mass spectrometry (HRMS) for unambiguous identification.

PropertyValueSource
Chemical Name tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylateAppchem[3]
CAS Number 146257-05-8Appchem[3]
Molecular Formula C₁₁H₂₁NO₃Appchem, PubChem[3][4]
Molecular Weight 215.29 g/mol Sigma-Aldrich
Exact Mass 215.15215 DaPubChem[4]
Structural Significance Diagram

The following diagram illustrates the key functional components of the molecule and their contribution to its role as a synthetic intermediate.

cluster_components Key Structural Components cluster_function Resulting Chemical Utility A tert-Butyl 3-(methoxymethyl) pyrrolidine-1-carboxylate B Pyrrolidine Scaffold A->B C Boc Protecting Group A->C D Methoxymethyl Functional Group A->D E Versatile Synthetic Building Block B->E C->E D->E

Caption: Key components of the title compound that enable its function.

Part 2: Application in Synthetic Chemistry

The primary utility of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate lies in its role as an intermediate for constructing more elaborate molecules, particularly in the development of novel therapeutics. Its structure is designed for sequential, controlled reactions. For instance, after utilizing the pyrrolidine scaffold in a coupling reaction, the Boc group can be removed to reveal a secondary amine, which can then undergo further functionalization such as reductive amination, acylation, or arylation.

This stepwise approach is fundamental in building libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The pyrrolidine moiety itself is often incorporated to increase the three-dimensionality and improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[2]

Part 3: Experimental Protocol: Boc Group Deprotection

To illustrate the practical application of this building block, this section provides a detailed, self-validating protocol for the deprotection of the nitrogen atom. This is a common subsequent step in a synthetic sequence involving this intermediate. The choice of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a standard and highly efficient method for Boc removal.[2]

Objective: To cleave the tert-butyloxycarbonyl (Boc) protecting group to yield 3-(methoxymethyl)pyrrolidine.
Materials and Reagents:
  • tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Methodology:
  • Reaction Setup:

    • To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.

    • Causality: Anhydrous DCM is used as it is a relatively non-polar solvent that effectively dissolves the starting material and is inert to the acidic reaction conditions.

  • Acid Addition:

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 eq.) to the stirred solution. An excess is used to ensure the complete and rapid cleavage of the Boc group.

    • Causality: The reaction is performed at 0 °C to control the exothermicity of the acid addition and to minimize potential side reactions. TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, initiating its fragmentation into gaseous isobutylene and carbon dioxide, and the desired free amine as its trifluoroacetate salt.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

    • Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot (or a product with the expected mass) confirms the reaction is complete.

  • Workup and Neutralization:

    • Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Continue adding until effervescence ceases and the aqueous layer is basic (pH > 8).

    • Causality: This neutralization step is critical to convert the amine salt into the free amine, making it extractable into an organic solvent.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine all organic layers and wash with brine.

    • Causality: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (If Necessary):

    • The crude 3-(methoxymethyl)pyrrolidine can be purified further by silica gel column chromatography or distillation if required.

Deprotection Workflow Diagram

A Dissolve Boc-protected pyrrolidine in DCM B Cool to 0 °C A->B C Add Trifluoroacetic Acid (TFA) B->C D Stir at RT (1-3h) Monitor by TLC/LC-MS C->D E Concentrate in vacuo D->E F Neutralize with aq. NaHCO₃ E->F G Extract with Organic Solvent F->G H Dry, Filter, and Concentrate G->H I Purified 3-(methoxymethyl)pyrrolidine H->I

Caption: Experimental workflow for the acid-mediated Boc deprotection.

Conclusion

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate is a well-defined chemical entity whose value is derived from its specific molecular architecture. Its precise molecular weight (215.29 g/mol ) and exact mass (215.15215 Da) are foundational data points for its reliable use in quantitative synthetic applications. The strategic combination of a pyrrolidine core, a functional sidechain, and an acid-labile protecting group makes it an indispensable tool for medicinal chemists aiming to efficiently synthesize novel compounds with therapeutic potential. Understanding its properties and standard manipulative protocols, such as the deprotection method detailed herein, is essential for leveraging its full synthetic utility.

References

  • Vertex AI Search. Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | 569667-93-2.
  • PubChem. Tert-butyl3-(aminomethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate.
  • Appchem. tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate | 146257-05-8.
  • PubChem. Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate (C11H21NO3).
  • Sigma-Aldrich. (R)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate.
  • Zlotorzynski, M., et al. (2024). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.

Sources

Exploratory

The Pharmacodynamic Utility of 3-(Methoxymethyl)pyrrolidine Derivatives: Mechanisms in ERK1/2 and PDE7 Inhibition

Executive Summary & Chemical Rationale In modern medicinal chemistry, the strategic incorporation of saturated nitrogen heterocycles is paramount for optimizing both the pharmacodynamics (PD) and pharmacokinetics (PK) of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the strategic incorporation of saturated nitrogen heterocycles is paramount for optimizing both the pharmacodynamics (PD) and pharmacokinetics (PK) of small-molecule therapeutics. tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate serves as a critical, commercially available building block. The tert-butoxycarbonyl (Boc) group acts purely as a synthetic handle, protecting the secondary amine during upstream cross-coupling or substitution reactions. Once deprotected, the resulting 3-(methoxymethyl)pyrrolidine moiety becomes the active pharmacophore vector.

The structural brilliance of this moiety lies in its dual functionality:

  • Conformational Restriction: The pyrrolidine ring restricts the rotational degrees of freedom, minimizing the entropic penalty upon binding to target proteins.

  • Hydrogen Bonding & Lipophilicity: The methoxymethyl (–CH₂OCH₃) substituent provides a potent hydrogen bond acceptor (via the ether oxygen) without the desolvation penalty or efflux liability typically associated with hydrogen bond donors (like hydroxyl groups).

This unique physicochemical profile has led to the integration of 3-(methoxymethyl)pyrrolidine into two major classes of novel therapeutics: Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors for oncology[1], and Phosphodiesterase 7 (PDE7) inhibitors for neurological and chronic fatigue disorders[2].

Mechanism of Action 1: ERK1/2 Inhibition in Oncology

The Oncogenic Context

The Ras/Raf/MEK/ERK (MAPK) signaling cascade plays a central role in regulating mammalian cell growth. Mutations in upstream nodes—such as BRAF (e.g., V600E, found in ~60% of melanomas) or Ras—lead to hyperactivation of this pathway, driving tumor proliferation and metastasis[3]. While BRAF and MEK inhibitors exist, acquired resistance often develops. Directly targeting ERK1/2 bypasses upstream resistance mechanisms, making it a highly attractive therapeutic node[4].

Binding Mechanics of the Pyrrolidine Derivative

Pyrrolidine derivatives, particularly those conjugated to polycyclic indazole or pyrimidine scaffolds, act as potent, ATP-competitive inhibitors of ERK1 and ERK2[5].

  • Hinge Region Interaction: The core heterocyclic scaffold typically forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met108 in ERK2).

  • Solvent Front / Ribose Pocket: The 3-(methoxymethyl)pyrrolidine moiety projects toward the solvent-exposed front or the ribose-binding pocket. The basic nitrogen of the pyrrolidine often interacts with acidic residues (like Asp106) via a salt bridge, while the methoxymethyl ether oxygen forms a water-mediated hydrogen bond network, anchoring the inhibitor tightly within the active site[1].

G RTK Receptor Tyrosine Kinase (EGFR, VEGFR) Ras Mutant Ras/Raf (Hyperactive) RTK->Ras Activation MEK MEK1/2 (MAP2K) Ras->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Target Transcription Factors (Tumor Proliferation) ERK->Target Unregulated Growth Inhibitor 3-(methoxymethyl)pyrrolidine Derivative Inhibitor->ERK ATP-Competitive Inhibition

ERK/MAPK Signaling Pathway highlighting the inhibition node by pyrrolidine derivatives.

Mechanism of Action 2: PDE7 Inhibition in Neurological Disorders

The Pathophysiological Context

Beyond oncology, 3-(methoxymethyl)pyrrolidine derivatives (such as substituted benzoxazoles) have emerged as highly selective inhibitors of Phosphodiesterase 7 (PDE7)[2]. PDE7 is an enzyme responsible for the degradation of cyclic AMP (cAMP). In conditions like Disease Associated Chronic Fatigue (DACF) and various neuroinflammatory states, cellular energy homeostasis is disrupted[6].

Pharmacodynamic Rescue via cAMP

By competitively binding to the catalytic domain of PDE7, these derivatives prevent the hydrolysis of cAMP.

  • Muscular Rescue: In skeletal muscle, elevated cAMP stimulates the Na⁺/K⁺-ATPase and the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX). This prevents unfavorable ionic shifts (excess intracellular Na⁺ and Ca²⁺) that cause mitochondrial dysfunction and post-exertional malaise[6].

  • Neuroinflammation: In the central nervous system, increased cAMP downregulates pro-inflammatory cytokines, ameliorating the "brain fog" and cognitive impairment associated with chronic fatigue syndromes[6]. The lipophilic nature of the methoxymethyl group is crucial here, as it ensures adequate Blood-Brain Barrier (BBB) penetrance.

G ATP ATP AC Adenylyl Cyclase (AC) ATP->AC cAMP cAMP (Active Messenger) AC->cAMP AMP 5'-AMP (Inactive) cAMP->AMP Degradation Downstream Na+/K+-ATPase & NCLX (Muscle Energy Rescue) cAMP->Downstream Activation PDE7 PDE7 Enzyme PDE7->cAMP Catalyzes Inhibitor 3-(methoxymethyl)pyrrolidine Derivative Inhibitor->PDE7 Blocks Active Site

PDE7/cAMP Signaling and Muscular/Neurological Rescue via PDE7 inhibition.

Quantitative Data Summary

The following table summarizes the typical pharmacological profiles of 3-(methoxymethyl)pyrrolidine derivatives based on their conjugated core scaffolds, demonstrating their versatility across different therapeutic areas[5],[6].

Compound Core ScaffoldPrimary TargetTarget IC₅₀ (nM)Caco-2 Permeability (Pₐₚₚ 10⁻⁶ cm/s)Primary Indication
Polycyclic Indazole ERK1 / ERK2< 5.0> 15.0 (High)Melanoma, Colorectal Cancer
Piperidine-Pyrimidine ERK2< 10.0> 12.0 (High)Pancreatic Cancer, NSCLC
Substituted Benzoxazole PDE7A / PDE7B< 45.0> 20.0 (High BBB penetration)Chronic Fatigue (DACF)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the active derivative and the subsequent validation of its biological activity. These methods are designed as self-validating systems.

Protocol A: Boc-Deprotection and Scaffold Conjugation

The causality of this protocol relies on the selective lability of the Boc group under acidic conditions, preserving the methoxymethyl ether.

  • Initiation: Dissolve tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Acidic Cleavage: Add Trifluoroacetic Acid (TFA) dropwise at 0°C (DCM:TFA ratio 4:1).

    • Causality: TFA protonates the carbamate oxygen, driving the elimination of isobutylene gas and CO₂. The methoxymethyl ether remains stable because it requires much harsher Lewis acidic conditions (like BBr₃) to cleave.

  • Validation (Self-Check): Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the free amine mass ([M-Boc+H]⁺) appears.

  • Neutralization & Conjugation: Concentrate the mixture in vacuo. Redissolve the resulting TFA-salt in N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt, restoring the nucleophilicity of the pyrrolidine nitrogen.

  • Coupling: Add the electrophilic core scaffold (e.g., a chloro-indazole derivative) and stir at 80°C for 12 hours to yield the final active derivative via Nucleophilic Aromatic Substitution (SₙAr).

Protocol B: IMAP Fluorescence Polarization (FP) Assay for ERK2 Inhibition

This assay provides a self-validating readout of kinase activity based on molecular tumbling rates[5].

  • Reagent Preparation: Prepare a kinase buffer containing 0.25 ng of fully phosphorylated, active Mouse ERK2 protein.

  • Compound Incubation: Add 1 µL of the 3-(methoxymethyl)pyrrolidine derivative (in DMSO) to 14 µL of the kinase buffer. Incubate for 30 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Substrate Addition: Add a fluorescently labeled peptide substrate and ATP. Incubate for 60 minutes.

  • IMAP Binding: Add the IMAP binding reagent (trivalent metal nanoparticles).

    • Causality: If the kinase is active (uninhibited), it phosphorylates the substrate. The phosphate group binds tightly to the metal nanoparticles, creating a massive complex that tumbles slowly, yielding High Fluorescence Polarization (FP) .

    • If the derivative successfully inhibits ERK2, the substrate remains unphosphorylated, does not bind the nanoparticle, and tumbles rapidly, yielding Low FP .

  • Validation (Self-Check): Calculate compound inhibition relative to a DMSO-only control (0% inhibition, High FP) and a fully inhibited standard like staurosporine (100% inhibition, Low FP).

References

  • Source: Google Patents (CA2642762A1)
  • Source: Google Patents (WO2024038090A1)
  • Source: European Patent Office (EP1966151B1)

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction & Mechanistic Rationale The synthesis of functionalized pyrrolidines is a cornerstone of modern medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The synthesis of functionalized pyrrolidines is a cornerstone of modern medicinal chemistry, providing rigidified, metabolically stable scaffolds for drug discovery. tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (commonly referred to as 1-Boc-3-(methoxymethyl)pyrrolidine) is a highly versatile building block.

The most robust and scalable method to synthesize this compound is via a Williamson Ether Synthesis , utilizing 1-Boc-3-pyrrolidinemethanol as the starting material[1]. The reaction relies on the irreversible deprotonation of the primary alcohol using Sodium Hydride (NaH), followed by an SN​2 nucleophilic attack of the resulting alkoxide onto Methyl Iodide (MeI)[2].

Mechanistic Causality & Design Choices:

  • Base Selection (NaH): NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the alcohol, driving the equilibrium forward through the evolution of hydrogen gas. Importantly, it does not attack the electrophilic carbonyl of the Boc protecting group.

  • Protecting Group Stability: The tert-butoxycarbonyl (Boc) group is highly stable to strongly basic and nucleophilic conditions, ensuring that ring-opening or deprotection side-reactions do not occur during the etherification[1].

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is a polar aprotic solvent that readily dissolves the organic precursors and stabilizes the sodium alkoxide intermediate, facilitating a rapid SN​2 transition state.

Mechanism SM 1-Boc-3-pyrrolidinemethanol (Primary Alcohol) Alkoxide Sodium Alkoxide Intermediate (Nucleophile) SM->Alkoxide Deprotonation Base NaH (- H2 gas) Base->Alkoxide Product tert-Butyl 3-(methoxymethyl) pyrrolidine-1-carboxylate Alkoxide->Product S_N2 Alkylation MeI Methyl Iodide (Electrophile) MeI->Product

Mechanistic pathway of the Williamson etherification for Boc-protected pyrrolidines.

Quantitative Data & Reagent Preparation

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
1-Boc-3-pyrrolidinemethanol201.271.0 eq2.01 g (10.0 mmol)Starting Material
Sodium Hydride (60% in mineral oil)24.001.5 eq0.60 g (15.0 mmol)Strong Base
Methyl Iodide (MeI)141.941.5 eq0.93 mL (15.0 mmol)Alkylating Agent
Anhydrous Tetrahydrofuran (THF)72.11-40 mLSolvent
Saturated Aqueous NH₄Cl--20 mLQuenching Agent

Note: The mass of NaH accounts for the 60% w/w dispersion in mineral oil (0.36 g active NaH / 0.60 = 0.60 g total mass).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring the chemist can visually and analytically confirm the success of each phase before proceeding.

Phase 1: Setup and Deprotonation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes.

  • Base Addition: Add 0.60 g of NaH (60% dispersion) to the flask. Add 20 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.

    • Expert Insight: Cooling the system is critical to control the exothermic deprotonation and prevent the degradation of the THF solvent by the strong base.

  • Alcohol Addition: Dissolve 2.01 g of 1-Boc-3-pyrrolidinemethanol in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes via a syringe.

    • Self-Validation Check: You will observe immediate effervescence (bubbling) as hydrogen gas is evolved. The deprotonation is complete when the bubbling ceases and the suspension becomes a relatively clear, slightly yellow solution (typically 30–45 minutes).

Phase 2: Alkylation
  • Electrophile Addition: While maintaining the reaction at 0 °C, add 0.93 mL of Methyl Iodide (MeI) dropwise over 5 minutes.

    • Expert Insight: MeI is highly volatile (boiling point ~42 °C). Adding it at 0 °C prevents evaporative loss and controls the exothermic SN​2 reaction, minimizing the risk of thermal runaway.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature ( 20−25 °C). Stir for 2 to 4 hours.

    • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 30% Ethyl Acetate in Hexanes). The starting alcohol will appear as a lower Rf​ spot (due to hydrogen bonding), while the desired methyl ether product will elute significantly higher. Complete consumption of the lower spot validates reaction completion.

Phase 3: Quenching and Workup
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add 20 mL of saturated aqueous Ammonium Chloride (NH₄Cl) dropwise.

    • Expert Insight: Never quench NaH with water directly, as it can ignite. NH₄Cl provides a mild, buffered proton source that safely neutralizes excess NaH without creating highly acidic conditions that could cleave the acid-sensitive Boc protecting group.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude pale-yellow oil via flash column chromatography on silica gel, using a gradient of 10% to 20% Ethyl Acetate in Hexanes.

  • Isolation: Pool the fractions containing the pure product (identified by TLC) and concentrate in vacuo to afford tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate as a colorless to pale-yellow oil.

Workflow Step1 1. Setup & Preparation Flame-dry flask, N2 atmosphere Step2 2. Deprotonation (0 °C) Add NaH, then 1-Boc-3-pyrrolidinemethanol Step1->Step2 Step3 3. Alkylation (0 °C to RT) Dropwise addition of Methyl Iodide (MeI) Step2->Step3 Step4 4. Reaction Monitoring TLC confirmation of alcohol consumption Step3->Step4 Step5 5. Quenching (0 °C) Careful addition of sat. aq. NH4Cl Step4->Step5 Step6 6. Extraction & Workup EtOAc extraction, brine wash, Na2SO4 dry Step5->Step6 Step7 7. Purification Silica gel flash chromatography Step6->Step7

Experimental workflow for the synthesis and isolation of 1-Boc-3-(methoxymethyl)pyrrolidine.

Safety & Handling Considerations

  • Methyl Iodide (MeI) Toxicity: MeI is a potent alkylating agent and a recognized genotoxic impurity (GTI) in pharmaceutical manufacturing[3]. It is highly volatile and readily absorbed through the respiratory tract and skin. All operations involving MeI must be conducted in a certified chemical fume hood using appropriate PPE (double nitrile gloves, lab coat, and safety goggles).

  • Sodium Hydride (NaH) Reactivity: NaH is a pyrophoric solid that reacts violently with moisture to produce highly flammable hydrogen gas and caustic sodium hydroxide. Keep containers tightly sealed and handle under an inert atmosphere. Ensure all glassware is thoroughly dried prior to use.

References

  • Source: Google Patents (WO2007015162A1)
  • Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: American Chemical Society (ACS) Chemical Reviews URL:[Link]

Sources

Application

Application Note: tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate as a Privileged Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of conformationally restricted aliphatic heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of conformationally restricted aliphatic heterocycles. tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (often referred to as 1-Boc-3-(methoxymethyl)pyrrolidine) has emerged as a highly privileged building block. By combining the rigidifying properties of a pyrrolidine core with the hydrogen-bonding capabilities of a methoxymethyl (MOM) ether, this intermediate allows drug development professionals to rapidly synthesize diverse, high-affinity ligands.

This application note provides a comprehensive guide to the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this building block in late-stage drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The design of highly selective therapeutics requires a deep understanding of how molecular fragments interact within a biological system. The 3-(methoxymethyl)pyrrolidine scaffold offers three distinct advantages:

  • Conformational Restriction (The Pyrrolidine Core): Pyrrolidine rings are present in over 50 FDA-approved drugs[1]. Unlike linear alkylamines, the five-membered ring restricts the number of available rotamers. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty incurred upon binding to a target protein[2].

  • The Methoxymethyl (MOM) Substituent: The MOM group acts as a superior bioisostere for a hydroxymethyl group. While a free hydroxyl group is a metabolic liability—often undergoing rapid Phase II glucuronidation—the ether oxygen retains the ability to act as a strong hydrogen-bond acceptor. Furthermore, the electron-withdrawing inductive effect of the ether oxygen slightly lowers the pKa of the pyrrolidine nitrogen, which can enhance passive membrane permeability and oral bioavailability.

  • Orthogonal Protection (The N-Boc Group): The tert-butoxycarbonyl (Boc) group provides robust protection of the secondary amine during harsh upstream synthetic steps (e.g., cross-coupling, oxidation, or basic alkylation). It is completely stable to catalytic hydrogenation and strong nucleophiles, yet can be cleaved under mild acidic conditions[3].

Table 1: Physicochemical Impact of the 3-(Methoxymethyl) Substitution
Physicochemical PropertyUnsubstituted Pyrrolidine3-(Methoxymethyl)pyrrolidineImpact on Drug Design & Optimization
Molecular Weight 71.12 g/mol 115.17 g/mol Slight increase; remains well within Lipinski's Rule of 5.
Estimated LogP ~0.46~0.95 - 1.20Enhanced lipophilicity improves passive membrane permeability.
H-Bond Acceptors 1 (Amine nitrogen)2 (Amine, Ether oxygen)Introduces a new vector for kinase/GPCR hinge region interactions.
H-Bond Donors 1 (Amine NH)1 (Amine NH)Maintained; avoids additional desolvation penalties in the binding pocket.
Metabolic Stability HighHighEther linkage prevents the rapid Phase II conjugation seen in free alcohols.

Experimental Workflows & Validated Protocols

The integration of tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate into a drug scaffold typically involves a two-step sequence: acidic deprotection followed by electrophilic trapping (e.g., reductive amination or amide coupling).

Workflow A tert-Butyl 3-(methoxymethyl) pyrrolidine-1-carboxylate B Acidic Deprotection (TFA/DCM or HCl/Dioxane) A->B H+ Catalyst C 3-(Methoxymethyl)pyrrolidine (Free Amine Salt) B->C -CO2, -Isobutylene D Reductive Amination (NaBH(OAc)3) C->D Aldehyde, Base E Amide Coupling (HATU, DIPEA) C->E R-COOH, Base F N-Alkyl Drug Candidate D->F G N-Acyl Drug Candidate E->G

Brief Caption: Fig 1: Synthetic workflow from Boc-deprotection to late-stage functionalization.

Protocol A: Mild Acidic Deprotection of the N-Boc Group

Mechanistic Rationale: The addition of an acid such as Trifluoroacetic Acid (TFA) protonates the carbamate oxygen. This initiates a fragmentation event that expels a tert-butyl cation and forms a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, driving the reaction forward via the entropic release of CO₂ gas[4]. The tert-butyl cation subsequently deprotonates to form isobutylene gas.

Materials:

  • tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIPS) or Anisole (Optional scavenger)

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected pyrrolidine in anhydrous DCM (approx. 0.1 M concentration) under an inert nitrogen atmosphere.

  • Scavenger Addition (If required): If your target molecule contains electron-rich aromatic rings (e.g., indole, phenol) that are susceptible to Friedel-Crafts alkylation by the tert-butyl cation, add 2.0 equivalents of TIPS or anisole[5].

  • Acid Addition: Cool the mixture to 0 °C. Slowly add TFA to achieve a 1:4 (v/v) ratio of TFA to DCM.

  • Reaction Monitoring (Self-Validating Step): Remove the ice bath and allow the reaction to warm to room temperature. You will observe effervescence (bubbling) as CO₂ and isobutylene gases are evolved[6]. The cessation of gas evolution is a strong physical indicator that the deprotection is nearing completion. Confirm complete consumption of the starting material via LC-MS (typically 1–2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Expert Insight (Azeotropic Removal): Residual TFA can severely inhibit downstream basic coupling reactions. To ensure complete removal, dissolve the crude oily residue in toluene and evaporate under reduced pressure. Repeat this co-evaporation step three times to yield the pure pyrrolidine TFA salt as a dry solid or foam.

Protocol B: N-Alkylation via Reductive Amination

Mechanistic Rationale: Once deprotected, the secondary pyrrolidine amine is highly nucleophilic. Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination is the preferred method because it proceeds via an iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because its electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, ensuring selective reduction of the highly electrophilic iminium ion without prematurely reducing the starting aldehyde.

Step-by-Step Procedure:

  • Neutralization: Dissolve the crude 3-(methoxymethyl)pyrrolidine TFA salt (1.0 equiv) in 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) and stir for 10 minutes to liberate the free base.

  • Iminium Formation: Add the target aldehyde (1.05 equiv). Stir at room temperature for 30–60 minutes. Self-Validating Step: A slight color change (often shifting to pale yellow) indicates successful Schiff base/iminium formation. Failure to pre-stir before adding the reducing agent may stall the reaction.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. Stir at room temperature for 4–12 hours until LC-MS indicates complete conversion.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to break down boron complexes. Extract the aqueous layer with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate for purification.

Pharmacological Interaction Modeling

When the functionalized 3-(methoxymethyl)pyrrolidine is introduced into a biological target, it operates as a dual-interaction pharmacophore. The basic pyrrolidine nitrogen (pKa ~8.5) is protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate). Simultaneously, the methoxymethyl oxygen acts as a directional hydrogen-bond acceptor.

Interaction Target Target Protein Binding Pocket Amine Protonated Pyrrolidine (pKa ~8.5) Amine->Target Ionic/Salt Bridge (e.g., Asp/Glu) MOM Methoxymethyl Oxygen (H-Bond Acceptor) MOM->Target Hydrogen Bond (e.g., Ser/Thr/NH)

Brief Caption: Fig 2: Pharmacological interaction model of the 3-(methoxymethyl)pyrrolidine scaffold.

References

Sources

Method

Advanced Cross-Coupling Strategies for tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate in Drug Discovery

Executive Summary & Scientific Rationale In modern medicinal chemistry, functionalized saturated N-heterocycles are highly prized for their ability to improve the pharmacokinetic profiles of drug candidates. tert-Butyl 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, functionalized saturated N-heterocycles are highly prized for their ability to improve the pharmacokinetic profiles of drug candidates. tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (1-Boc-3-(methoxymethyl)pyrrolidine) serves as a critical chiral building block. The tert-butoxycarbonyl (Boc) group not only protects the secondary amine but also activates the adjacent α -C(sp³)–H bonds by stabilizing intermediate dipoles or radicals. Simultaneously, the 3-methoxymethyl substituent provides a distinct vector for structure-activity relationship (SAR) exploration, acting as a hydrogen bond acceptor while modulating lipophilicity.

Historically, forming C(sp³)–C(sp²) bonds at the α -position of unactivated pyrrolidines was synthetically challenging. Today, two state-of-the-art methodologies dominate this space:

  • Metallaphotoredox Catalysis (Ir/Ni Dual Catalysis): Enables direct, late-stage C–H functionalization under mild conditions[1].

  • Asymmetric Lithiation/Negishi Cross-Coupling: Provides absolute stereocontrol via chiral auxiliary-mediated deprotonation and subsequent palladium-catalyzed coupling[2],[3].

As a Senior Application Scientist, I have designed this guide to move beyond mere recipes. The protocols below detail the causality behind every reagent choice and incorporate self-validating checkpoints to ensure experimental trustworthiness.

Pathway A: Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

Mechanistic Causality

Direct α -arylation via photoredox catalysis avoids the need for stoichiometric organometallic reagents[4]. This triple-catalytic system utilizes an Iridium(III) photocatalyst, a Nickel(II) cross-coupling catalyst, and a Hydrogen Atom Transfer (HAT) catalyst (e.g., 3-acetoxyquinuclidine)[1].

Why these specific components?

  • Ir(III) Photocatalyst: Upon irradiation with blue light, the Ir(III) ground state transitions to a highly oxidizing excited state (*Ir(III)).

  • HAT Catalyst: The excited Ir(III) oxidizes the quinuclidine catalyst to a radical cation. This species selectively abstracts an α -proton from the pyrrolidine substrate because the resulting α -amino radical is highly stabilized by the adjacent nitrogen lone pair and the electron-withdrawing Boc group (captodative effect).

  • Solvent Choice (1,4-Dioxane): Unlike THF, 1,4-dioxane lacks highly reactive α -oxy protons, preventing the solvent from outcompeting the pyrrolidine substrate during the HAT process.

Photoredox Ir_ground Ir(III) Photocatalyst Ground State Ir_excited *Ir(III) Excited State Highly Oxidizing Ir_ground->Ir_excited Visible Light (Blue LED) Ir_red Ir(II) Reduced State Ir_excited->Ir_red Quenching via HAT Ir_red->Ir_ground SET to Ni(III) Substrate tert-Butyl 3-(methoxymethyl) pyrrolidine-1-carboxylate Radical α-Amino Radical Intermediate Substrate->Radical HAT Catalyst Ni_III Ni(III) Radical Capture Radical->Ni_III Radical Capture Ni_cat Ni(0) Catalyst Ni_II Ni(II) Oxidative Addition Complex (Ar-X) Ni_cat->Ni_II Ar-X Addition Ni_II->Ni_III Radical Addition Product α-Aryl Pyrrolidine Product Ni_III->Product Reductive Elimination Product->Ni_cat Catalyst Regeneration

Caption: Ir/Ni metallaphotoredox catalytic cycle for α-arylation of N-Boc pyrrolidines.

Self-Validating Experimental Protocol

Reagents:

  • tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (1.50 mmol, 1.5 equiv)

  • Aryl bromide (1.00 mmol, 1.0 equiv)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 1 mol%)

  • NiCl₂·glyme (0.05 mmol, 5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%)

  • 3-Acetoxyquinuclidine (0.20 mmol, 20 mol%)

  • K₂CO₃ (2.00 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In an oven-dried 40 mL vial equipped with a stir bar, combine NiCl₂·glyme and dtbbpy in 2 mL of 1,4-dioxane. Stir at room temperature for 15 minutes. Causality: This ensures complete formation of the active Ni(II)-ligand complex before introducing the reductant, preventing catalyst aggregation.

  • Reagent Assembly: Add the Ir(III) photocatalyst, 3-acetoxyquinuclidine, K₂CO₃, aryl bromide, and tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate. Dilute with the remaining 8 mL of 1,4-dioxane.

  • Degassing (Critical Step): Seal the vial with a PTFE septum cap. Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O₂ will completely inhibit the excited Ir(III) state and halt the reaction.

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). Stir vigorously (1000 rpm) at ambient temperature for 24 hours. Use a cooling fan to maintain the temperature below 30°C.

  • In-Process Validation Checkpoint: After 2 hours of irradiation, briefly turn off the LEDs and observe the reaction mixture. Validation: The solution should transition from a pale green (initial Ni(II) state) to a deep reddish-brown. This color change confirms the successful in situ reduction of Ni(II) to the catalytically active Ni(0) species by the photoredox cycle.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Pathway B: Asymmetric Lithiation & Negishi Cross-Coupling

Mechanistic Causality

When absolute stereocontrol is required, the sparteine-mediated lithiation followed by Negishi cross-coupling is the gold standard[2]. This methodology has been successfully scaled for the synthesis of complex pharmaceutical targets, including glucokinase activators[3].

Why these specific components?

  • (-)-Sparteine & s-BuLi: (-)-Sparteine acts as a chiral ligand for the lithium cation. It creates a rigid, asymmetric environment that directs s-BuLi to selectively deprotonate one specific enantiotopic α -proton.

  • Transmetalation to ZnCl₂: Organolithium species are highly reactive and prone to rapid racemization at temperatures above -50°C. Transmetalating the 2-pyrrolidinolithium intermediate to zinc creates a covalent C–Zn bond. Causality: The resulting organozinc reagent is stereochemically stable up to 60°C, allowing the subsequent Palladium-catalyzed cross-coupling to proceed with complete retention of configuration[2].

Negishi Start tert-Butyl 3-(methoxymethyl) pyrrolidine-1-carboxylate Lithiation Enantioselective Lithiation s-BuLi / (-)-Sparteine, -78°C Start->Lithiation Li_Int 2-Pyrrolidinolithium Intermediate Lithiation->Li_Int Transmetalation Transmetalation ZnCl2, -78°C to RT Li_Int->Transmetalation Retention of Configuration Zn_Int 2-Pyrrolidinozinc Reagent Transmetalation->Zn_Int Negishi Negishi Cross-Coupling Pd(OAc)2, PtBu3-HBF4, Ar-X Zn_Int->Negishi Final Enantioenriched α-Aryl Pyrrolidine Negishi->Final Stereoretentive Coupling

Caption: Enantioselective lithiation and Negishi cross-coupling workflow.

Self-Validating Experimental Protocol

Reagents:

  • tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (1.00 mmol, 1.0 equiv)

  • (-)-Sparteine (1.20 mmol, 1.2 equiv)

  • s-BuLi (1.4 M in cyclohexane, 1.20 mmol, 1.2 equiv)

  • ZnCl₂ (1.0 M in Et₂O, 1.00 mmol, 1.0 equiv)

  • Aryl bromide (0.80 mmol, 0.8 equiv)

  • Pd(OAc)₂ (0.04 mmol, 5 mol%)

  • PtBu₃·HBF₄ (0.048 mmol, 6 mol%)

  • Anhydrous MTBE (5 mL)

Step-by-Step Workflow:

  • Chiral Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-sparteine in MTBE (5 mL). Cool to -78°C using a dry ice/acetone bath. Dropwise add s-BuLi. Stir for 15 minutes to form the active chiral base complex.

  • Enantioselective Deprotonation: Slowly add a solution of tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate in MTBE (1 mL) down the side of the flask. Stir at -78°C for 3 hours.

  • In-Process Validation Checkpoint: To ensure complete lithiation before proceeding, extract a 50 µL aliquot via a pre-cooled microsyringe and quench it into 0.5 mL of MeOD. Validation: Analyze the crude aliquot via ¹H-NMR. The disappearance of the α -proton signal and the presence of >95% deuterium incorporation confirms successful lithiation. Do not proceed to transmetalation if lithiation is incomplete.

  • Transmetalation: Add ZnCl₂ solution dropwise at -78°C. Stir for 30 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Cross-Coupling: In a separate vial, pre-mix Pd(OAc)₂, PtBu₃·HBF₄, and the aryl bromide in 1 mL of MTBE. Transfer this catalyst/electrophile solution to the organozinc mixture. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via column chromatography.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both methodologies when applied to N-Boc pyrrolidine derivatives, allowing researchers to select the optimal route based on project constraints.

ParameterPathway A: MetallaphotoredoxPathway B: Asymmetric Negishi
Primary Advantage Mild conditions, broad functional group toleranceHigh absolute stereocontrol (enantioselectivity)
Typical Yield 65% – 85%55% – 75%
Stereocontrol Diastereoselective (substrate-controlled by C3-group)Highly Enantioselective (up to 96:4 er)
Reaction Temperature Ambient (20°C – 25°C)-78°C to Room Temperature
Reaction Time 24 hours16 hours (total continuous process)
Moisture/Air Sensitivity Strictly anaerobic (O₂ quenching)Strictly anhydrous and anaerobic
Reagent Footprint Catalytic metals (Ir, Ni)Stoichiometric chiral auxiliary & organometallics

References

  • Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine Source: PubMed / Journal of the American Chemical Society URL
  • Enantioselective Pd-catalyzed alpha-arylation of N-Boc-pyrrolidine: the key to an efficient and practical synthesis of a glucokinase activator Source: PubMed / The Journal of Organic Chemistry URL
  • Theoretical Mechanistic Study of C(sp³)−C(sp²) Cross‐Coupling by Photoredox‐Mediated Iridium(III)/Nickel(II)
  • Photoredox-Mediated Direct Cross-Dehydrogenative Coupling of Heteroarenes and Amines Source: ACS Publications / Organic Letters URL

Sources

Application

Application Note: Scalable Process for the Production of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

Introduction and Strategic Rationale tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (commonly referred to as 1-Boc-3-(methoxymethyl)pyrrolidine) is a high-value pharmaceutical intermediate. The pyrrolidine scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (commonly referred to as 1-Boc-3-(methoxymethyl)pyrrolidine) is a high-value pharmaceutical intermediate. The pyrrolidine scaffold provides critical structural rigidity, lipophilicity, and hydrogen-bonding potential[1], making it a prominent building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Notably, it is utilized in the development of [2] and [3].

While discovery-phase medicinal chemistry routes typically employ sodium hydride (NaH) and methyl iodide (MeI) for the O-methylation of 1-Boc-3-pyrrolidinemethanol, this approach is fundamentally unsuited for pilot-plant and commercial manufacturing. This application note details a safe, high-yielding, and economically viable scale-up protocol utilizing Phase Transfer Catalysis (PTC).

Process Chemistry: Causality Behind Experimental Choices

To transition a reaction from the bench (grams) to the pilot plant (kilograms), process chemists must prioritize thermodynamics, mass transfer, and safety. The traditional MedChem route fails these criteria for two main reasons:

  • Hazardous Byproducts : NaH reacts with alcohols to release stoichiometric amounts of hydrogen gas ( H2​ ). At scale, this poses a severe flammability and explosion risk, requiring specialized Hastelloy reactors and rigorous inerting. Furthermore, NaH forms thick slurries that suffer from poor heat transfer.

  • Reagent Volatility & Toxicity : Methyl iodide (MeI) has a boiling point of 42.5 °C. Its high volatility combined with its status as a potent alkylating agent creates unacceptable fugitive emission risks and occupational exposure hazards.

The Scale-Up Solution: Phase Transfer Catalysis (PTC)

To achieve a self-validating, safe, and economical system, the process is redesigned utilizing a biphasic Phase Transfer Catalysis (PTC) system.

  • Base Selection : 50% aqueous sodium hydroxide (NaOH) replaces NaH. This eliminates H2​ evolution entirely. The high concentration minimizes the aqueous volume, driving the equilibrium of alkoxide formation in the organic phase.

  • Alkylating Agent : Dimethyl sulfate (DMS) replaces MeI. With a boiling point of 188 °C, DMS is significantly less volatile, mitigating inhalation risks during reactor charging.

  • Catalyst : Tetrabutylammonium bromide (TBAB) acts as the phase transfer agent. As a bulky quaternary ammonium salt, TBAB effectively partitions into the toluene layer, carrying the hydroxide ion to deprotonate the substrate and facilitating rapid SN​2 methylation.

Process_Flow Start 1-Boc-3-pyrrolidinemethanol (Starting Material) PTC Phase Transfer Catalysis (TBAB, 50% NaOH, Toluene) Start->PTC Methylation O-Methylation (Dimethyl Sulfate, 20-25°C) PTC->Methylation Biphasic mixing Quench Quench & Workup (Aqueous NH3 / Water) Methylation->Quench Exothermic control Purification Vacuum Distillation (Thin Film Evaporator) Quench->Purification Phase separation Product tert-Butyl 3-(methoxymethyl) pyrrolidine-1-carboxylate Purification->Product >98% Purity

Figure 1: Scalable workflow for the O-methylation of 1-Boc-3-pyrrolidinemethanol.

Mechanism ROH R-OH (Substrate) RO_minus R-O- (Organic Phase) ROH->RO_minus Deprotonation by TBAB-OH ion pair OH_aq OH- (Aqueous) OH_aq->RO_minus Phase Transfer via TBAB Product R-O-Me (Product) RO_minus->Product SN2 Attack Me2SO4 Me2SO4 (Organic Phase) Me2SO4->Product

Figure 2: Biphasic Phase Transfer Catalysis (PTC) mechanism for O-methylation.

Quantitative Data: Route Comparison

The following table summarizes the operational metrics validating the transition from the MedChem route to the PTC scale-up route.

ParameterMedicinal Chemistry RouteScale-Up Process (PTC)
Reagents NaH / MeI / THF50% NaOH / DMS / Toluene / TBAB
Safety Risks H2​ gas evolution, highly volatile MeINo H2​ gas, lower volatility DMS
Temperature Control Poor (slurry, rapid uncontrolled exotherm)Excellent (controlled liquid DMS dosing)
Cost Profile High (expensive MeI and anhydrous THF)Low (cheap NaOH, DMS, and Toluene)
Yield 65 - 75% (variable due to moisture)> 85% (highly consistent)
Purification Silica Gel Column ChromatographyLiquid-liquid extraction & Vacuum Distillation

Step-by-Step Experimental Protocol (10 kg Scale)

Caution: Dimethyl sulfate (DMS) is a highly toxic, carcinogenic alkylating agent. All operations must be conducted in a heavily ventilated pilot plant suite with operators wearing appropriate PPE, including supplied-air respirators during charging.

Phase 1: Reactor Preparation and Biphasic Setup
  • Solvent & Substrate Charging : To a clean, dry 100 L glass-lined reactor, charge Toluene (50.0 L). Add 1-Boc-3-pyrrolidinemethanol (10.0 kg, 49.7 mol). Stir at 150 RPM until completely dissolved.

  • Catalyst Addition : Charge Tetrabutylammonium bromide (TBAB) (0.8 kg, 2.48 mol, 5 mol%).

  • Base Addition : Slowly charge 50% w/w aqueous NaOH (11.9 kg, 149.1 mol, 3.0 eq).

    • Causality Note: The mixture will form two distinct phases. Increase agitation to 250 RPM to ensure maximum interfacial surface area, which is critical for PTC efficiency.

  • Thermal Regulation : Adjust the reactor jacket temperature to cool the internal mixture to 10–15 °C.

Phase 2: Controlled Methylation
  • DMS Dosing : Via an addition funnel or dosing pump, slowly add Dimethyl Sulfate (7.5 kg, 59.6 mol, 1.2 eq) over a period of 2 to 3 hours.

    • Self-Validating Control: The reaction is exothermic. Dosing speed must be dynamically linked to the internal temperature probe to ensure the reaction mass does not exceed 25 °C. If the exotherm ceases prematurely, it indicates catalyst poisoning or phase separation failure; halt dosing immediately.

  • Aging : Once dosing is complete, maintain the internal temperature at 20–25 °C and stir vigorously for 4 hours.

  • In-Process Control (IPC) : Sample the organic layer. Analyze via GC-FID. The reaction is deemed complete when unreacted 1-Boc-3-pyrrolidinemethanol is < 1.0% (Area %).

Phase 3: Quench and Workup
  • DMS Quench (Critical Safety Step) : To the reactor, slowly add 25% aqueous Ammonia ( NH3​ ) solution (5.0 L). Stir the biphasic mixture vigorously for 2 hours at 25 °C.

    • Causality Note: Unreacted DMS must be destroyed before phase separation. Ammonia reacts rapidly with DMS to form highly water-soluble methylamines, ensuring zero toxic DMS carries over into the distillation phase.

  • Phase Separation : Stop agitation and allow the phases to settle for 30 minutes. Drain the lower aqueous layer into a designated hazardous waste tote.

  • Washing : Wash the retained organic layer with process water (2 x 20 L) followed by saturated brine (20 L). Separate and discard the aqueous layers.

Phase 4: Isolation and Purification
  • Concentration : Concentrate the toluene layer under reduced pressure (approx. 50 mbar) at a jacket temperature of 45 °C until no more distillate is collected.

  • Distillation : Purify the crude oil using a Thin Film Evaporator (TFE) or fractional vacuum distillation (bp ~ 95-100 °C at 1 mbar) to yield tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate as a clear, colorless oil.

    • Expected Yield: 9.1 - 9.7 kg (85 - 90%). Purity > 98% by GC.

References[1] Title: 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433. Source: PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/22993433[3] Title: WO2012127506A1 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof. Source: WIPO (Google Patents). URL:https://patents.google.com/patent/WO2012127506A1/en[2] Title: Inhibitors of neuraminidases (Application #20040097471). Source: Justia Patents. URL:https://patents.justia.com/patent/20040097471

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with the Boc deprotection of tert-butyl 3-(methoxymethyl)pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with the Boc deprotection of tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate .

While Boc removal is a foundational transformation in organic synthesis[1], the unique structural features of this pyrrolidine derivative—specifically the presence of a primary aliphatic ether and the low molecular weight of the resulting secondary amine—introduce specific risks. This guide will help you understand the reaction mechanics, prevent side reactions like N-alkylation, and avoid yield loss due to product volatility.

Part 1: Structural Analysis & Causality of Side Reactions

To successfully deprotect this molecule, we must first analyze its functional groups and the mechanistic causality of potential side reactions:

  • The Methoxymethyl (-CH₂OCH₃) Group : It is critical to distinguish this primary aliphatic ether from a methoxymethyl (MOM) acetal (-OCH₂OCH₃). While MOM ethers are highly acid-labile and require orthogonal deprotection strategies, the aliphatic -CH₂OCH₃ ether is robust and stable to standard Boc-removal conditions (e.g., TFA or HCl)[2].

  • Side Reaction 1: N-Alkylation : During acidolysis, the fragmentation of the Boc group generates carbon dioxide and a highly reactive tert-butyl cation. If not properly scavenged, this electrophile will react with the newly liberated, highly nucleophilic pyrrolidine nitrogen, forming an unwanted N-tert-butyl-3-(methoxymethyl)pyrrolidine side product.

  • Side Reaction 2: Yield Loss via Volatility : The deprotected free base, 3-(methoxymethyl)pyrrolidine, has a low molecular weight (~115 g/mol ) and lacks extensive hydrogen-bond donors. It possesses a high vapor pressure. Attempting to isolate the free base by rotary evaporation under reduced pressure will result in severe yield loss.

Part 2: Frequently Asked Questions (FAQs)

Q1: Will standard TFA/DCM conditions cleave my methoxymethyl group? A1: No. Because the substituent at the 3-position is a -CH₂OCH₃ group (an aliphatic ether) rather than a MOM-protected alcohol (an acetal), it is completely stable to standard trifluoroacetic acid (TFA) and HCl deprotection conditions. You do not need to worry about ether cleavage unless you use excessively harsh reagents like BBr₃ or boiling concentrated HBr.

Q2: My LC-MS shows a major impurity with a mass of +56 Da relative to my desired product. What is this and how do I stop it? A2: This +56 Da mass corresponds to the N-tert-butylated side product. The tert-butyl cation generated during Boc fragmentation has alkylated your product. To prevent this, you must introduce a cation scavenger (such as triisopropylsilane (TIPS) or anisole) into your reaction mixture. These scavengers act as preferential nucleophiles, permanently trapping the tert-butyl cation before it can react with your pyrrolidine[3].

Q3: My reaction shows 100% conversion by TLC, but my isolated yield is <30%. Where did my product go? A3: You likely evaporated your product. 3-(methoxymethyl)pyrrolidine is highly volatile as a free base. You must isolate it as a salt (e.g., a hydrochloride or trifluoroacetate salt). The ionic lattice of the salt drastically reduces the vapor pressure, allowing you to safely concentrate the product under vacuum.

Part 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, select one of the following protocols based on your downstream requirements.

Protocol A: Standard HCl/Dioxane Method (Recommended for Volatile Amines)

This method directly yields the hydrochloride salt, which is non-volatile and highly stable.

  • Preparation : Dissolve tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL).

  • Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add 4.0 M HCl in dioxane (10.0 equivalents, 2.5 mL).

  • Reaction : Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (ninhydrin stain) until the starting material is fully consumed.

  • Isolation : Concentrate the mixture under reduced pressure at a bath temperature no higher than 30 °C. To remove residual HCl, co-evaporate the residue with diethyl ether (3 × 5 mL).

  • Drying : Dry the resulting white solid (3-(methoxymethyl)pyrrolidine hydrochloride) under high vacuum.

Protocol B: TFA/DCM with Scavengers (If N-alkylation is observed)

Use this method if Protocol A yields tert-butylated impurities.

  • Preparation : Dissolve the starting material (1.0 mmol) in anhydrous dichloromethane (DCM, 4.0 mL).

  • Scavenger Addition : Add triisopropylsilane (TIPS, 2.0 equivalents) and anisole (2.0 equivalents).

  • Acid Addition : Add trifluoroacetic acid (TFA, 4.0 mL) dropwise at 0 °C.

  • Reaction : Stir at room temperature for 1 hour.

  • Isolation : Concentrate the mixture under a gentle stream of nitrogen (avoid high-vacuum rotary evaporation). Precipitate the TFA salt by adding cold hexanes, then filter and wash with additional hexanes to remove the scavengers.

Protocol C: Thermal Continuous Flow Deprotection (Acid-Free)

For highly sensitive downstream applications, thermal deprotection in continuous flow offers a green, acid-free alternative[4].

  • Preparation : Dissolve the starting material in methanol or trifluoroethanol to create a 0.1 M solution.

  • Flow Parameters : Pump the solution through a high-temperature plug flow reactor heated to 170–200 °C with a residence time of 10–30 minutes[4].

  • Isolation : Collect the output stream. The Boc group thermally decomposes into gaseous isobutene and CO₂, leaving the free amine. (Note: Handle the output carefully to avoid evaporating the volatile free base).

Part 4: Quantitative Data & Condition Comparison

ProtocolReagentsScavengerTemp / TimeVolatility RiskN-Alkylation Risk
A. HCl/Dioxane 4M HCl in Dioxane (10 eq)None0 °C to RT, 2hLow (Forms HCl salt)Low to Medium
B. TFA/DCM TFA (50% v/v in DCM)TIPS (2 eq), Anisole (2 eq)0 °C to RT, 1hMedium (Forms TFA salt)Very Low
C. Thermal Flow Methanol (0.1 M)None170-200 °C, 10-30 minHigh (Yields free base)Low

Part 5: Reaction Pathway & Logic Visualization

The following diagram illustrates the mechanistic pathways during acidolysis, highlighting both the desired product formation and the N-alkylation side reaction.

G cluster_products Reaction Products SM tert-Butyl 3-(methoxymethyl) pyrrolidine-1-carboxylate Acid Acidic Cleavage (TFA or HCl) SM->Acid Intermediate Protonated Carbamate Intermediate Acid->Intermediate Product 3-(methoxymethyl)pyrrolidine (Desired Amine) Intermediate->Product Decarboxylation tButyl tert-Butyl Cation (Electrophile) Intermediate->tButyl Fragmentation CO2 Carbon Dioxide (Gas) Intermediate->CO2 SideProduct N-tert-butyl-3-(methoxymethyl) pyrrolidine (Side Product) Product->SideProduct tButyl->Product N-Alkylation (Without Scavenger) Scavenger Scavenger Trap (e.g., TIPS, Anisole) tButyl->Scavenger Trapped (With Scavenger) Isobutene Isobutene (Gas) tButyl->Isobutene Elimination (-H+)

Mechanistic pathway of Boc deprotection highlighting the N-alkylation side reaction and scavenger trapping.

References

  • Protecting Groups in Organic Synthesis Chemistry LibreTexts URL:[Link]

  • Protective Groups Organic Chemistry Portal URL:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Impurity Control in tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of tert-but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (commonly referred to as 1-Boc-3-(methoxymethyl)pyrrolidine).

This molecule is a highly valuable chiral intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and PROTAC linkers[1]. The standard synthetic route involves the N-Boc protection of 3-(hydroxymethyl)pyrrolidine, followed by O-methylation of the primary alcohol. Controlling impurities during the etherification (methylation) step is critical to ensure high yields and prevent downstream catalytic poisoning during subsequent deprotection or coupling steps[2].

Mechanistic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is the first step in troubleshooting. The diagram below illustrates the standard synthetic workflow alongside the two most common failure modes: moisture-induced stalling and acid-catalyzed degradation.

G A 3-(Hydroxymethyl) pyrrolidine B 1-Boc-3-(hydroxymethyl) pyrrolidine A->B Boc2O, Base (Protection) C Target: 1-Boc-3-(methoxymethyl) pyrrolidine B->C NaH, MeI (O-Methylation) I1 Impurity: N-Methylated Byproduct B->I1 Acidic Quench + Excess MeI I2 Impurity: Unreacted Starting Material B->I2 Moisture / Quenched NaH

Caption: Synthetic workflow and common impurity pathways for 1-Boc-3-(methoxymethyl)pyrrolidine.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of unreacted 1-Boc-3-(hydroxymethyl)pyrrolidine after the methylation step? A1: The most common cause of incomplete O-methylation is the quenching of the base by trace moisture. Sodium hydride (NaH) reacts rapidly with water to form sodium hydroxide (NaOH). NaOH is not a strong enough base to completely deprotonate the primary alcohol in ethereal solvents like THF[3]. Furthermore, the resulting NaOH can hydrolyze your methylating agent (Methyl Iodide, MeI) to methanol, which is subsequently methylated to form volatile dimethyl ether, rapidly consuming your electrophile.

  • Resolution: Ensure rigorous anhydrous conditions. Titrate your THF using Karl Fischer titration to ensure water content is <50 ppm. Use a slight excess of NaH (1.2–1.5 eq) and MeI (1.5 eq) to drive the reaction to completion[3].

Q2: LC-MS analysis shows an impurity with a mass corresponding to the loss of the Boc group and the addition of a methyl group. How does this form? A2: This indicates N-methylation following unintended Boc deprotection. The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions[4]. If the reaction mixture is quenched with strong acids (e.g., concentrated HCl) while unreacted MeI is still present in the pot, the Boc group cleaves to form a secondary amine. This amine is immediately alkylated by the residual MeI to form an N-methylated pyrrolidine byproduct[5].

  • Resolution: Quench the methylation reaction carefully with a mild proton source, such as saturated aqueous ammonium chloride (NH₄Cl) or cold water, maintaining the pH above 5. Avoid overly acidic conditions during the workup[3].

Q3: Can I use dimethyl sulfate (Me₂SO₄) instead of methyl iodide (MeI) to reduce volatile impurities? A3: Yes. While MeI is highly reactive, it is highly volatile (bp 42 °C) and can be lost into the headspace if the reaction temperature is not strictly controlled, leading to incomplete conversion. Me₂SO₄ is a less volatile alternative that often provides comparable or superior yields for the O-methylation of alcohols[6].

Quantitative Data: Comparison of Methylation Reagents

To help you select the best protocol for your scale and impurity tolerance, below is a comparative analysis of common methylation strategies for this substrate.

Methylation StrategyReagents & ConditionsTypical YieldPrimary Impurity RisksReaction Time
Standard Alkylation NaH, MeI, THF (0 °C to RT)>80%Unreacted SM (if wet); N-methylated byproducts3–5 hours
Sulfate Alkylation NaH, Me₂SO₄, THF (0 °C to RT)~75%Unreacted SM; Sulfate ester residues4–6 hours
Phase-Transfer Catalysis (PTC) Me₂SO₄, aq. NaOH, TBAB, DCM~60%Hydrolysis of starting material; Emulsions during workup24 hours

Data synthesized from established O-methylation methodologies for structurally similar pyrrolidine derivatives[6].

Experimental Protocol: Self-Validating O-Methylation

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each step includes an in-process control (IPC) or mechanistic rationale to guarantee that the reaction proceeds exactly as intended without accumulating impurities.

Objective: Synthesis of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate via Standard Alkylation.

Step 1: Anhydrous Preparation (Moisture Control)

  • Action: Dissolve 1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous THF (0.2 M).

  • Causality & Validation: Perform a Karl Fischer titration on the THF prior to use (Must be <50 ppm H₂O). Water directly quenches NaH, halting the reaction and generating nucleophilic hydroxides[3].

Step 2: Alkoxide Formation (Deprotonation)

  • Action: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Causality & Validation: The reaction must be monitored visually. The evolution of hydrogen (H₂) gas will occur. Self-Validation: The complete cessation of bubbling (typically after 2–3 hours at room temperature) is your physical indicator that alkoxide formation is 100% complete[6]. Do not proceed to Step 3 until bubbling stops.

Step 3: Electrophilic Addition (Methylation)

  • Action: Re-cool the mixture to 0 °C. Add Methyl Iodide (MeI, 1.5 eq) dropwise via syringe. Stir for 3 hours, allowing the reaction to slowly warm to room temperature.

  • Causality & Validation: Adding MeI at 0 °C prevents the exothermic runaway and volatilization of the reagent. Self-Validation: Withdraw a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC or LC-MS. The complete disappearance of the starting material mass confirms successful O-methylation.

Step 4: Controlled Quench and Isolation (Boc Preservation)

  • Action: Cool the reaction to 0 °C and quench dropwise with cold, saturated aqueous NH₄Cl until effervescence ceases. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Validation: Maintaining a near-neutral pH during the quench prevents the acid-catalyzed cleavage of the Boc group, definitively preventing the formation of N-methylated impurities[4].

References

  • BenchChem. Pyrrolidine-3-Carboxylic Acid Protecting Group Strategies.
  • BenchChem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
  • MedChemExpress. pyrrolidine dithiocarbamate.
  • BenchChem. Synthesis of N-Boc-N-methyl-D-Valinol.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ACS Publications. Total Synthesis of Lacosamide.

Sources

Troubleshooting

solvent optimization for tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate extraction

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate . Because this molecule features a lipophilic tert-butoxycarbonyl (Boc) group alongside a weakly polar methoxymethyl ether, its behavior during liquid-liquid extraction (LLE) requires precise thermodynamic and chemical control.

Below, you will find a diagnostic workflow, quantitative solvent data, and troubleshooting FAQs to resolve common extraction bottlenecks.

Extraction Workflow Architecture

LLE_Optimization Start Crude Reaction Mixture (Aqueous/Organic) CheckPH Check Aqueous pH Start->CheckPH AdjustPH Adjust to pH 7.5 - 8.5 (Prevent Boc Cleavage) CheckPH->AdjustPH pH < 7 Solvent Select Extraction Solvent (CPME, MTBE, or MeTHF) CheckPH->Solvent pH >= 7 AdjustPH->Solvent Extract Perform LLE Solvent->Extract Emulsion Emulsion Formed? Extract->Emulsion Brine Add Saturated NaCl (Salting-Out Effect) Emulsion->Brine Yes Separate Phase Separation & Organic Recovery Emulsion->Separate No Brine->Separate

Decision tree for optimizing the liquid-liquid extraction of Boc-protected pyrrolidines.

Module 1: Solvent Selection & Thermodynamic Optimization

Q: I currently use Ethyl Acetate (EtOAc) to extract tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate, but my crude NMR shows significant aqueous impurities. What solvent should I switch to?

A: While EtOAc is a standard moderately polar solvent, its relatively high water solubility (~8.3 g/100 mL) often leads to the co-extraction of water and highly polar impurities. For a lipophilic molecule like tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate, you should transition to an ether-based solvent like Cyclopentyl methyl ether (CPME), Methyl tert-butyl ether (MTBE), or 2-Methyltetrahydrofuran (MeTHF).

The Causality: The Boc group and the methoxymethyl ether make the target molecule highly soluble in ether-based solvents. CPME, in particular, serves as an excellent extraction solvent because it has very low water miscibility (1.1 g/100 mL), which minimizes the carryover of aqueous impurities and avoids the need for extensive drying steps[1]. Furthermore, MeTHF and other ether derivatives have been shown to provide superior phase separation for Boc-protected compounds compared to EtOAc by limiting the solubility of polar aprotic impurities in the organic layer[2].

Quantitative Comparison of Extraction Solvents

SolventBoiling Point (°C)Density (g/mL)Water Sol. (g/100mL)Phase SeparationSuitability for Target
EtOAc 77.10.9028.3ModerateModerate (High impurity carryover)
DCM 39.61.3261.3Fast (Bottom layer)Good (Toxicity/environmental concerns)
MTBE 55.20.7404.8Fast (Top layer)Excellent (Clean phase separation)
CPME 106.00.8601.1Very Fast (Top layer)Optimal (Green alternative, low water misc.)

(Note: Density differences between the solvent and water dictate phase separation dynamics; solvents with densities furthest from 1.00 g/mL separate fastest[3].)

Module 2: Overcoming Emulsions & Phase Separation Issues

Q: During the extraction of my pyrrolidine intermediate, a thick emulsion forms between the aqueous and organic layers. How do I break it and prevent it?

A: Emulsions in this system are typically caused by the surfactant-like behavior of the target molecule. The hydrophobic Boc group repels water, while the methoxymethyl ether oxygen and the carbamate carbonyl act as hydrogen-bond acceptors, stabilizing micro-droplets of water within the organic phase.

The Causality: To disrupt this thermodynamic stability, you must increase the ionic strength of the aqueous phase—a process known as the "salting-out" effect[4]. The addition of saturated sodium chloride (brine) forces the hydration of Na⁺ and Cl⁻ ions. This decreases the availability of free water molecules to interact with the ether moiety, thereby breaking the emulsion and driving the pyrrolidine derivative entirely into the organic phase.

Self-Validating Protocol: Emulsion-Free LLE Workflow

  • Preparation: Ensure the aqueous reaction mixture is at room temperature. Cold aqueous layers increase viscosity and stabilize emulsions.

  • pH Verification: Verify the aqueous phase is between pH 7.5 and 8.5 (See Module 3 for rationale).

  • Solvent Addition: Add 3 volumes of CPME or MTBE relative to the aqueous volume.

  • Salting-Out: Add 1 volume of saturated aqueous NaCl (brine). If the emulsion persists, add solid NaCl directly to the biphasic mixture until saturation is reached.

  • Agitation & Settling: Invert the separatory funnel gently 5-6 times (do not shake vigorously). Vent the stopcock. Allow the mixture to settle for 10 minutes.

    • Validation Checkpoint: A successful salting-out will result in a sharp, mirror-like interface forming between the upper organic layer and the lower aqueous layer within 5 minutes.

  • Separation: Drain the lower aqueous layer. Wash the retained organic layer once more with a 1:1 mixture of deionized water and brine to remove residual salts.

Module 3: Preventing Product Degradation (Boc Cleavage)

Q: My extraction yields are low, and LC-MS shows a mass corresponding to the deprotected 3-(methoxymethyl)pyrrolidine [M-Boc+H]⁺. What went wrong during workup?

A: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions. If your upstream reaction involved acidic reagents or generated acidic byproducts, performing an extraction without neutralizing the aqueous phase will lead to premature Boc cleavage[5].

The Causality: In an acidic aqueous environment (pH < 4), the carbamate oxygen is protonated, leading to the loss of a tert-butyl cation (which eliminates to form isobutylene gas) and subsequent decarboxylation to yield the free pyrrolidine amine. Because the free secondary amine is highly polar and water-soluble (especially when protonated as an ammonium salt), it remains trapped in the aqueous phase during extraction, drastically reducing your organic recovery.

The Fix: Always quench acidic reaction mixtures with saturated aqueous NaHCO₃ until CO₂ evolution ceases and the pH stabilizes at ~8 before introducing your extraction solvent.

References

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds Source: JournalsPub URL:[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: ResearchGate URL:[Link]

  • Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models Source: ACS Publications URL:[Link]

  • Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis (US20140213759A1)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Synthetic Strategy: Tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate vs. N-benzyl Pyrrolidine Derivatives

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophoric space.[1][2] This five-membered saturated heterocycle is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophoric space.[1][2] This five-membered saturated heterocycle is a privileged scaffold, appearing in numerous FDA-approved drugs and serving as a versatile building block in the synthesis of novel therapeutic agents.[1] When designing a synthetic route involving a pyrrolidine core, the choice of the nitrogen substituent is a critical decision that dictates subsequent chemical transformations and can even define the final biological activity of the molecule.

This guide provides an in-depth comparison between two common classes of pyrrolidine intermediates: tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate , which features an N-Boc protecting group, and the broad class of N-benzyl pyrrolidine derivatives . We will explore their distinct chemical personalities, strategic applications, and provide validated experimental protocols to inform your synthetic choices.

The Decisive Role of the Nitrogen Substituent: Boc vs. Benzyl

The fundamental difference between these two classes lies in the identity and function of the group attached to the pyrrolidine nitrogen. This choice is not trivial; it defines the stability of the molecule, the methods for its modification, and its ultimate purpose in a synthetic sequence.

  • Tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate: In this molecule, the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group . The Boc group's primary role is to serve as a temporary shield, rendering the nitrogen nucleophilicity inert to a wide range of non-acidic reagents.[3][4][5] Its value lies in its predictable stability and, more importantly, its clean and selective removal under acidic conditions.[3][6] This makes it an ideal choice for multi-step syntheses where the pyrrolidine nitrogen must be revealed for a later reaction, a concept known as an orthogonal protecting group strategy.[4][5]

  • N-benzyl Pyrrolidine Derivatives: Here, the nitrogen is substituted with a benzyl (Bn) group . The benzyl group serves a dual purpose. Like Boc, it can function as a protecting group, being stable to both acidic and basic conditions.[4] However, unlike Boc, its removal requires specific, reductive conditions, typically catalytic hydrogenolysis.[4][7] More significantly, the N-benzyl moiety is often not a temporary placeholder but an integral and permanent part of the final molecule's pharmacophore.[1][8][9] The aromatic ring and the overall structure of the N-benzyl group are frequently essential for binding to biological targets, as seen in compounds designed as MAO-B inhibitors for Parkinson's disease or as modulators for central nervous system (CNS) targets.[8][10]

The following diagram illustrates the concept of orthogonality, where Boc and Benzyl groups can be selectively removed under different conditions, allowing for precise control over a synthetic sequence.

G cluster_0 Orthogonal Deprotection Strategy Molecule Pyrrolidine with N-Boc and O-Benzyl Groups Intermediate1 Free Amine (O-Benzyl Intact) Molecule->Intermediate1 Acidic Conditions (e.g., TFA) Intermediate2 Free Hydroxyl (N-Boc Intact) Molecule->Intermediate2 Hydrogenolysis (e.g., H₂, Pd/C)

Caption: Orthogonal deprotection of Boc and Benzyl groups.

Comparative Overview: Chemical and Strategic Differences

To aid in selecting the appropriate building block, the following table summarizes the key characteristics of N-Boc and N-benzyl protected pyrrolidines.

Featuretert-Butyl Pyrrolidine-1-carboxylate (N-Boc)N-Benzyl Pyrrolidine Derivatives
Primary Function Nitrogen Protecting Group[5]Protecting Group or integral Pharmacophore[8][9]
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[3][6]Stable to acid and base.[4]
Cleavage Conditions Mild to strong acidic conditions (e.g., TFA, HCl).[3][11]Catalytic hydrogenolysis (e.g., H₂, Pd/C, Pd(OH)₂/C).[7][12]
Orthogonality Orthogonal to hydrogenolysis-labile (e.g., Cbz, Benzyl) and base-labile (e.g., Fmoc) groups.[4][6]Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[4]
Synthetic Use Case Used as an intermediate in multi-step synthesis where the nitrogen needs to be functionalized later.[13]Used as a final compound or an intermediate where the benzyl group is retained or removed in a specific step.[1][10]
Biological Relevance The Boc group is almost always removed in the final active pharmaceutical ingredient.The N-benzyl moiety is often critical for the biological activity of the final compound.[1][8][14]

Experimental Protocols: Deprotection Methodologies

The practical utility of these compounds is defined by the reliability of their deprotection protocols. Below are detailed, validated methods for the removal of both Boc and Benzyl groups from a pyrrolidine nitrogen.

Protocol 1: Acid-Catalyzed Deprotection of N-Boc Pyrrolidine

This procedure describes the removal of the Boc group using trifluoroacetic acid (TFA), a standard and highly efficient method.[3]

Rationale: The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.

G Workflow: N-Boc Deprotection cluster_workflow Workflow: N-Boc Deprotection Start 1. Dissolve N-Boc Pyrrolidine in Anhydrous DCM (0.1-0.2 M) Step2 2. Cool Solution to 0°C Start->Step2 Step3 3. Add TFA (2-10 eq.) Dropwise Step2->Step3 Step4 4. Stir at 0°C to RT (Monitor by TLC/LC-MS) Step3->Step4 Step5 5. Concentrate in vacuo Step4->Step5 Step6 6. Basic Work-up (e.g., aq. NaHCO₃) Step5->Step6 End 7. Extract, Dry, and Purify Free Pyrrolidine Step6->End

Caption: Experimental workflow for N-Boc deprotection.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control any potential exotherm.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, typically 2-10 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1-4 hours).[3]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Work-up: Dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected pyrrolidine derivative. Further purification can be performed by column chromatography if necessary.

Protocol 2: Catalytic Hydrogenolysis of N-Benzyl Pyrrolidine

This procedure details the cleavage of an N-benzyl group using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.

Rationale: The benzyl C-N bond is cleaved via heterogeneous catalysis on the palladium surface. The reaction is typically performed in an alcohol solvent. Acid is sometimes added because free amines can act as mild catalyst poisons; protonation of the amine to its ammonium salt can prevent this and facilitate the reaction.[12][15]

G Workflow: N-Benzyl Deprotection cluster_workflow Workflow: N-Benzyl Deprotection Start 1. Dissolve N-Benzyl Pyrrolidine in Solvent (e.g., EtOH, MeOH) Step2 2. Add Pd/C Catalyst (5-10 mol%) Start->Step2 Step3 3. Purge with N₂ then H₂ (Balloon or Parr Shaker) Step2->Step3 Step4 4. Stir Vigorously under H₂ (Monitor by TLC/LC-MS) Step3->Step4 Step5 5. Filter through Celite® to Remove Catalyst Step4->Step5 Step6 6. Concentrate Filtrate in vacuo Step5->Step6 End 7. Purify Product (Free Pyrrolidine) Step6->End

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

As a key building block in modern synthetic chemistry, tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate is integral to the development of novel therapeutics and materials. However, its lifecycle in the laboratory do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a key building block in modern synthetic chemistry, tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate is integral to the development of novel therapeutics and materials. However, its lifecycle in the laboratory does not end upon consumption in a reaction. The responsible management and disposal of its residues are paramount to ensuring personnel safety, environmental integrity, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and chemical waste management principles.

Hazard Profile and Core Safety Principles

Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. While specific toxicity data for tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate may be limited, data from structurally similar N-Boc protected pyrrolidines and related compounds indicate a clear need for cautious handling. The primary hazards are associated with irritation and potential harm upon direct contact or ingestion.[1][2][3]

The core principle of disposal is to treat this compound as a hazardous chemical waste.[4][5] Under no circumstances should it be discarded in standard trash or poured down the sewer system, as this can lead to environmental contamination and non-compliance with federal and local regulations.[4][6] The universally accepted method for final disposal is incineration by a licensed waste management facility.[6]

Table 1: Safety and Hazard Summary

Parameter Description Source(s)
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation), Acute Toxicity (Oral, Harmful). [1][2][3]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed. [2][7][3]
Required PPE Chemical-resistant gloves (e.g., nitrile), splash goggles or face shield, and a laboratory coat. [3][8][9][10]
Engineering Controls All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood. [7][6]

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |[7][6][11] |

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[4][12][13][14]

  • EPA (RCRA): This act establishes the framework for managing hazardous waste from generation to final disposal. Your institution is classified as a waste generator and must adhere to specific protocols for waste accumulation, storage, and transfer.[4][13]

  • OSHA Laboratory Standard: This standard requires laboratories to develop a Chemical Hygiene Plan (CHP), which outlines procedures for the safe handling of hazardous chemicals, including waste disposal.[12][14][15] All procedures described here should be considered a component of your laboratory's broader CHP.

It is imperative to consult your institution's Environmental Health & Safety (EH&S) department to ensure full compliance with their specific CHP and local regulations, which may be more stringent than federal guidelines.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate waste.

Step 1: Preparation and Personal Protective Equipment (PPE) Before handling the waste material, ensure you are in a designated area equipped with a chemical fume hood.[6] Don the required PPE as detailed in Table 1: chemical-resistant gloves, safety goggles, and a lab coat. This step is critical to prevent accidental skin/eye exposure and inhalation of any residual vapors or dust.[9][10]

Step 2: Waste Segregation Proper segregation is essential to prevent dangerous chemical reactions within a waste container.[6]

  • Action: Collect waste tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate in a dedicated container for non-halogenated organic waste .

  • Causality: This compound does not contain halogens. Mixing it with halogenated waste complicates the incineration process and increases disposal costs. Crucially, do not mix this waste with incompatible materials like strong acids, bases, or oxidizers to prevent violent reactions.[6][11]

Step 3: Containerization The integrity of the waste container is vital for safe storage and transport.

  • Action: Use a robust, leak-proof container that is chemically compatible with the waste.[13][16] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid.

  • Causality: A compatible container prevents degradation, and a secure lid prevents the release of vapors and protects against spills.[5][16] Keep the container closed at all times except when actively adding waste.[16] Do not leave a funnel in the opening.

Step 4: Proper Labeling Clear and accurate labeling is a strict regulatory requirement and a critical safety communication tool.[5][16]

  • Action: As soon as the first drop of waste is added, affix a label to the container that clearly states:

    • The words "HAZARDOUS WASTE "[5][16]

    • The full chemical name: "tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate " (no formulas or abbreviations).[16]

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[5]

    • The date of accumulation.

  • Causality: This ensures that anyone handling the container is immediately aware of its contents and the associated risks, and it provides a clear audit trail for waste management.

Step 5: Temporary Storage (Satellite Accumulation) Waste should be stored safely near its point of generation until it is ready for pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area must be under the control of laboratory personnel.[16] Place the container within a secondary containment bin to mitigate the impact of any potential leaks.[5]

  • Causality: The SAA protocol ensures that hazardous waste is managed safely by trained personnel in a controlled environment.[16] Secondary containment provides an essential barrier against spills reaching the floor or drains.[5]

Step 6: Arranging for Final Disposal The final step is to transfer the waste to a certified professional.

  • Action: When the container is approximately 90% full, contact your institution's EH&S department to schedule a waste pickup.[16] Do not overfill containers.

  • Causality: Licensed waste disposal companies have the equipment and expertise to transport and destroy chemical waste in a manner that is safe and compliant with all regulations.[6][8]

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.

  • Use Spill Kit: Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain and absorb the spill.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The spill cleanup materials are now considered hazardous waste and must be disposed of following the protocol outlined above.[5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate waste.

DisposalWorkflow start Waste Generated: tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it a non-halogenated organic? ppe->segregate container_non_halo Collect in Container for NON-HALOGENATED ORGANIC WASTE segregate->container_non_halo  Yes container_wrong STOP Consult EH&S for proper segregation guidance. segregate->container_wrong  No / Unsure   labeling Step 3 & 4: Containerize & Label - Use compatible, sealed container - Label 'HAZARDOUS WASTE' - Add full chemical name & hazards container_non_halo->labeling storage Step 5: Temporary Storage - Place in Satellite Accumulation Area - Use secondary containment labeling->storage disposal Step 6: Final Disposal Contact EH&S for pickup by licensed waste vendor storage->disposal end Safe & Compliant Disposal disposal->end

Caption: Decision workflow for safe chemical waste disposal.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet for Fmoc-Ser(tBu)-OH.
  • NextSDS. tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate.
  • NextSDS. tert-butyl 3-(aminomethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate.
  • PubChem. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. National Institutes of Health.
  • OSHA. OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • BenchChem. (2025). Safeguarding Research: Proper Disposal Procedures for 1-Boc-pyrrolidine-3-carboxylic Acid.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Office of Clinical and Research Safety. The Laboratory Standard.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 30). Safety Data Sheet for tert-Butyl 3-Carbamoylpyrrolidine-1-carboxylate.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • KISHIDA CHEMICAL CO., LTD. (2023, April 24). Safety Data Sheet for (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for 3-Phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for Tert-butyl (2R,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate.
  • OSHA. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • AK Scientific, Inc. Safety Data Sheet for Tert-butyl 5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2009, September 24). Safety Data Sheet for 1-Boc-pyrrolidine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.